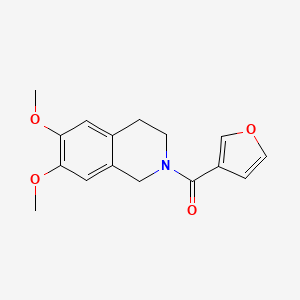
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone, also known as DIFM, is a synthetic compound that has been studied for its potential use in scientific research. DIFM has been found to have various biochemical and physiological effects, and its mechanism of action has been explored in several studies.
作用机制
The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves its interaction with the dopamine D2 receptor. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone binds to the receptor and inhibits its activity, leading to an increase in dopamine release in the brain. This increase in dopamine levels has been associated with various physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects:
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been found to have various biochemical and physiological effects. In addition to its interaction with the dopamine D2 receptor, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone is its relatively low selectivity for the dopamine D2 receptor, as it has also been shown to interact with other receptors and transporters. Additionally, the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone may vary depending on the dose and duration of treatment, which should be carefully controlled in lab experiments.
未来方向
There are several future directions for research on (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. One area of interest is the development of more selective and potent D2 receptor ligands based on the structure of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. Another area of interest is the investigation of the effects of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone on other neurotransmitter systems and their interactions with the dopamine system. Additionally, further studies are needed to explore the potential therapeutic applications of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone in various neurological and psychiatric disorders.
合成方法
The synthesis method of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone involves the condensation of 2,3-dimethoxybenzaldehyde and furfural in the presence of ammonium acetate and acetic acid. The resulting product is then reduced with sodium borohydride to yield (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone. The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been reported in several studies, and its purity and identity have been confirmed using various analytical techniques.
科学研究应用
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
属性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-7-11-3-5-17(9-13(11)8-15(14)20-2)16(18)12-4-6-21-10-12/h4,6-8,10H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFRWZWSAPDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=COC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)
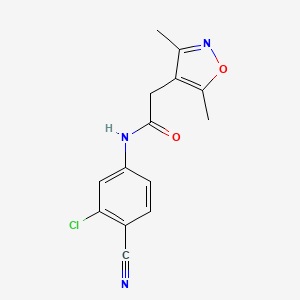
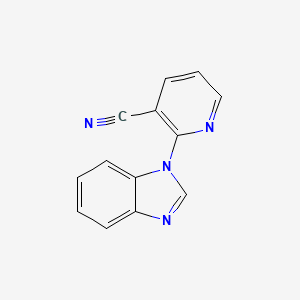



![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)
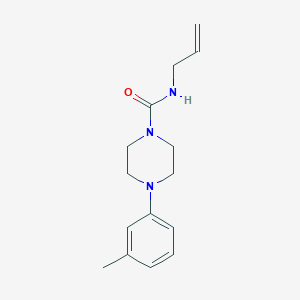
![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)
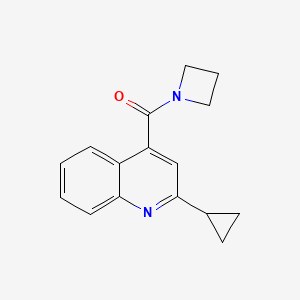
![2-(2-Methyl-4-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B7461428.png)
![2-[4-(cyclopropylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7461431.png)